molecular formula C17H26N6O5S B4129832 Ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate

Ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate

Cat. No.: B4129832
M. Wt: 426.5 g/mol
InChI Key: VCPZRLKVDUSNPS-UHFFFAOYSA-N
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Description

Ethyl N-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}glycinate: is a complex organic compound that features a triazine ring substituted with morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate typically involves multiple steps. One common method includes the reaction of 4,6-di-4-morpholinyl-1,3,5-triazine with thioacetic acid, followed by the addition of ethyl glycinate. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents can also play a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}glycinate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can replace the morpholine groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine: In medicinal chemistry, this compound has potential applications as an antimicrobial or anticancer agent. Its triazine ring and morpholine groups are known to exhibit pharmacological activities.

Industry: Industrially, this compound can be used in the synthesis of polymers and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the morpholine groups can enhance solubility and bioavailability. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Anilino-4,6-di(4-morpholinyl)-1,3,5-triazine: This compound shares the triazine and morpholine structure but differs in its aniline substitution.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine: Similar triazine and morpholine structure with methoxy groups.

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine: Another triazine derivative with different substituents.

Uniqueness: Ethyl N-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}glycinate is unique due to its combination of a triazine ring, morpholine groups, and a thioacetylglycinate moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O5S/c1-2-28-14(25)11-18-13(24)12-29-17-20-15(22-3-7-26-8-4-22)19-16(21-17)23-5-9-27-10-6-23/h2-12H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPZRLKVDUSNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate
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Ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate
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Ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate
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Ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate
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Ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate
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Ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate

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